molecular formula C9H8ClNaO3 B164995 MCPA-sodium CAS No. 3653-48-3

MCPA-sodium

Cat. No. B164995
CAS RN: 3653-48-3
M. Wt: 222.6 g/mol
InChI Key: STAPBGVGYWCRTF-UHFFFAOYSA-M
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Description

MCPA-sodium, also known as [(4-chloro-o-tolyl)oxy]acetic acid, is a white to brown crystalline substance with a faint phenolic odor . It is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses, used for selective control of broadleaf weeds .


Molecular Structure Analysis

The molecular formula of MCPA-sodium is C9H8ClNaO3 . Its molecular weight is 222.601 Da . The structure consists of a chlorinated aromatic ring with a methyl group and an acetic acid group attached .


Chemical Reactions Analysis

MCPA-sodium can react with other substances under certain conditions. For instance, a chemiluminescence signal is generated by the reaction between photodegraded MCPA and ferricyanide solution in an alkaline medium .


Physical And Chemical Properties Analysis

MCPA-sodium appears as colorless plates and is very soluble in water . It has a weak intrinsic odor and a melting point of 120.0 to 120.8 °C . Its vapor pressure is 4×10^-4 Pa at 32 °C and 4×10^-3 Pa at 45 °C .

Scientific Research Applications

C9H8ClNaO3 C_9H_8ClNaO_3 C9​H8​ClNaO3​

, and it functions as a selective, systemic herbicide with translocation properties, acting as a synthetic auxin . Below is a comprehensive analysis of its scientific research applications across various fields:

Agriculture: Weed Control in Cereals

MCPA-sodium is extensively used in agriculture to manage annual and perennial broad-leaved weeds. It is particularly effective in cereal crops such as wheat, oats, triticale, and rye. The herbicide targets weeds like charlock, wild radish, dandelion, capeweed, fat hen, and hedge mustards, which can significantly reduce crop yields .

Environmental Science: Monitoring Groundwater Contamination

Due to its widespread use, MCPA-sodium is a potential groundwater contaminant. Research into its environmental fate is crucial for assessing its impact on ecosystems and developing strategies to monitor and mitigate its presence in groundwater .

Ecotoxicology: Impact on Non-Target Species

Studies on the ecotoxicity of MCPA-sodium help understand its effects on non-target species, including beneficial insects, soil microorganisms, and aquatic life. This research is vital for ensuring the safe use of the herbicide and protecting biodiversity .

Human Health: Genotoxicity and Reproductive Effects

MCPA-sodium has been associated with moderate alerts for genotoxicity and reproductive/developmental effects. Scientific research in this area focuses on understanding the potential health risks associated with exposure to the compound and establishing safe usage guidelines .

Biochemistry: Interaction with Plasma Proteins

The interaction of MCPA-sodium with plasma proteins is a subject of biochemical research. Studies using fluorescence probe technology and spectroscopy methods, such as three-dimensional fluorescence, UV absorption, and circular dichroism (CD) spectra, explore its potential hematological toxicity .

Water Treatment: Virus Concentration in Wastewater

Innovative methods using MCPA-sodium derivatives, such as powdered activated charcoal sodium alginate hydrogel beads, have been developed for concentrating viruses from wastewater. This research is particularly relevant for public health monitoring and the rapid detection of pathogens like SARS-CoV-2 .

Pesticide Transformation Product Research

MCPA-sodium can also be a transformation product of other pesticides. Research in this field investigates the pathways and products of pesticide degradation, which is essential for understanding the lifecycle of agricultural chemicals and their environmental impact .

Regulatory Compliance and Risk Assessment

Research on MCPA-sodium also encompasses regulatory compliance and risk assessment. This includes evaluating its approval status, usage restrictions, and potential for substitution based on environmental and health risk assessments .

Mechanism of Action

Target of Action

MCPA-sodium, also known as MCPA sodium salt, is primarily used as a herbicide for controlling annual and perennial weeds in various crops . The primary targets of MCPA-sodium are broad-leaved weeds, including Charlock, Wild radish, Dandylion, Capeweed, Fat hen, and Hedge mustards .

Mode of Action

MCPA-sodium acts as a synthetic auxin, a class of plant hormones that are essential for plant body development . It interferes with the plant’s growth hormones, disrupting the normal growth processes within the plant . This interaction with the plant’s growth system leads to the death of the weed, thereby achieving its herbicidal effect .

Biochemical Pathways

The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP (4-chloro-2-methylphenol) and acetate acid . This breakdown process is facilitated by the action of various enzymes present in the plant cells . The MCPA can also be degraded biologically in soils by plants and microorganisms .

Pharmacokinetics

This solubility plays a significant role in its bioavailability, allowing it to be readily absorbed and transported within the plant system .

Result of Action

The result of MCPA-sodium’s action is the effective control of broad-leaved weeds. By mimicking the plant’s natural growth hormones, MCPA-sodium causes an over-stimulation of growth processes, leading to the death of the weed . This allows for the protection of crops from weed infestation, promoting better growth and yield of the crops .

Action Environment

The efficacy and stability of MCPA-sodium can be influenced by various environmental factors. For instance, MCPA-sodium is known to be a potential groundwater contaminant . Therefore, the use of MCPA-sodium needs to be managed carefully to minimize environmental contamination. Additionally, factors such as soil type, temperature, and rainfall can affect the absorption, distribution, and effectiveness of MCPA-sodium in the environment .

Safety and Hazards

MCPA-sodium is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life . It can cause severe eye irritation, reversible anemia, and liver damage .

Future Directions

Research is being conducted to synthesize ionic liquids with MCPA as the anion and phenoxyamine derivatives as the ammonium cations. These could have a dual aspect of action, herbicidal and bactericidal, and could become an alternative to the commercially used volatile MCPA esters .

properties

IUPAC Name

sodium;2-(4-chloro-2-methylphenoxy)acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
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InChI Key

STAPBGVGYWCRTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClO3.Na, C9H8ClNaO3
Record name METHOXONE SODIUM SALT
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DSSTOX Substance ID

DTXSID2034700
Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1)
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Molecular Weight

222.60 g/mol
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Physical Description

Methoxone sodium salt is a colorless plates. Corrosive. Used as an herbicide.
Record name METHOXONE SODIUM SALT
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Product Name

MCPA-sodium

CAS RN

3653-48-3
Record name METHOXONE SODIUM SALT
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Record name MCPA-sodium [ISO]
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Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1)
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Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1)
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Record name MCPA
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Record name MCPA-SODIUM
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Synthesis routes and methods

Procedure details

20 parts (0.1 mol) of 2-methyl-4-chlorophenoxyacetic acid (MCPA) (94.7%) are melted at 130° C. and reacted with 45 parts (0.1 mol, based on 100%) of 8.9% strength sodium hydroxide solution with simultaneous removal of methanol by distillation. After complete removal of methanol by distillation, 23.5 parts of MCPA-sodium of m.p. 227-230° C. are obtained, containing 80.8% MCPA, which corresponds to a yield of 99.7%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MCPA-sodium affect plant growth?

A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []

Q2: What are the visible symptoms of MCPA-sodium exposure in plants?

A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]

Q3: What is the molecular formula and weight of MCPA-sodium?

A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.

Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?

A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []

Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?

A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]

Q6: Are there specific formulation strategies for MCPA-sodium?

A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []

Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?

A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]

Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?

A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []

Q9: How is MCPA-sodium quantified in environmental samples?

A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]

Q10: What happens to MCPA-sodium in the environment after application?

A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]

Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?

A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []

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